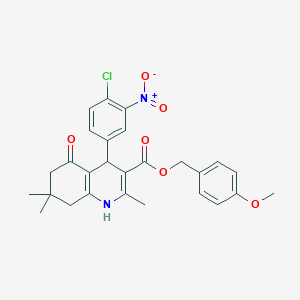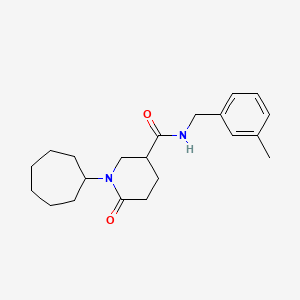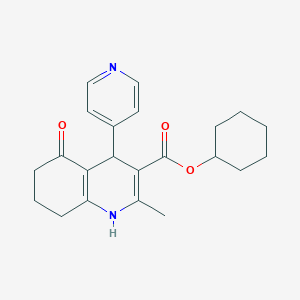![molecular formula C11H12N4O2 B5136652 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as MTA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MTA is a member of the triazine family of compounds, which are known for their diverse properties and applications in the fields of chemistry, biology, and medicine. In
Mécanisme D'action
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one exerts its effects through various mechanisms, including the inhibition of enzymes involved in DNA synthesis and repair, the modulation of neurotransmitter release and uptake, and the disruption of cellular signaling pathways. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which leads to the inhibition of cancer cell growth. In addition, this compound has been shown to enhance the release of neurotransmitters such as dopamine and glutamate, which are involved in cognitive function and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of synaptic transmission, and the modulation of neurotransmitter release and uptake. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has several advantages for laboratory experiments, including its high potency and specificity for certain enzymes and pathways, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, including the development of new cancer therapies that target specific enzymes and pathways, the investigation of this compound's effects on other neurotransmitter systems, and the development of more potent and selective this compound derivatives. In addition, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a promising compound with diverse applications in various fields of scientific research. Its potential to inhibit cancer cell growth, enhance synaptic transmission, and modulate neurotransmitter release and uptake make it a valuable tool for investigating the underlying mechanisms of various diseases and developing new therapies. However, further research is needed to fully understand its mechanisms of action and potential side effects, as well as its potential applications in other fields.
Méthodes De Synthèse
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with methyl isocyanate and triethylamine, or the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate. The product can then be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell division and proliferation. In neuroscience, this compound has been shown to enhance synaptic transmission and improve cognitive function in animal models. In agriculture, this compound has been used as a herbicide to control the growth of weeds.
Propriétés
IUPAC Name |
5-(4-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYMWURATYZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)


![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)

![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)

amine oxalate](/img/structure/B5136663.png)

![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)
![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

